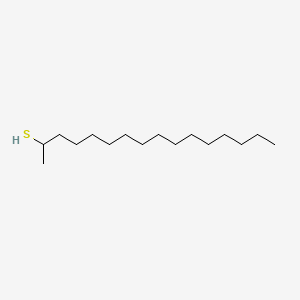

Hexadecane-2-thiol

Description

Contextualization of n-Alkanethiols in Surface and Interfacial Science

The study of n-alkanethiols on metallic substrates has provided profound insights into the principles governing molecular self-assembly. rsc.orgsigmaaldrich.com These molecules, characterized by a sulfur-containing headgroup, a long hydrocarbon tail, and a terminal functional group, serve as ideal building blocks for creating well-defined organic surfaces. sigmaaldrich.com The simplicity of their structure allows for systematic investigations into how molecular-level properties translate to macroscopic surface characteristics.

The formation of SAMs is a rapid process, with initial monolayer coverage occurring within minutes of exposing a gold substrate to a dilute ethanolic solution of the thiol. sigmaaldrich.com Over time, these initially disordered layers undergo a reorganization into a more crystalline-like, well-packed structure. sigmaaldrich.com For long-chain n-alkanethiols, such as hexadecane-1-thiol, the resulting monolayer is highly ordered due to the significant van der Waals interactions between the extended alkyl chains. sigmaaldrich.comchemicalbook.com This high degree of order makes them excellent model systems for studying interfacial phenomena like wetting, adhesion, and corrosion. acs.orgethz.ch

Fundamental Significance of Sulfur-Metal Interactions in Molecular Assembly

The foundational driving force for the formation of alkanethiol SAMs on noble metals is the strong, specific interaction between the sulfur headgroup and the metal surface. sigmaaldrich.com In the case of gold, this interaction results in the formation of a stable gold-thiolate (Au-S) bond, with a bond strength estimated to be around 45 kcal/mol. sigmaaldrich.comsigmaaldrich.com This robust bond anchors the molecules to the surface, initiating the self-assembly process.

Upon adsorption, the thiol proton is released, and the sulfur atom binds to the gold lattice. rsc.org The interplay between this strong headgroup-substrate interaction and the weaker, but cumulative, van der Waals forces among the alkyl chains dictates the final structure of the monolayer. aip.org For linear n-alkanethiols on a Au(111) surface, this typically results in a (√3 × √3)R30° packing structure, with the alkyl chains tilted approximately 30 degrees from the surface normal to maximize their interaction. rsc.orgsigmaaldrich.com

Role in Fabricating Surfaces with Tunable Properties for Fundamental Investigations

The true power of alkanethiol SAMs lies in their tunability. By simply altering the structure of the alkanethiol molecule, a wide array of surface properties can be precisely controlled. This tunability is exploited in several ways:

Varying Chain Length: The length of the alkyl chain influences the thickness and the degree of order within the monolayer. Longer chains generally lead to more densely packed and robust films. surfacesciencelab.com

Modifying the Terminal Group: By introducing different functional groups at the end of the alkyl chain, the chemical nature of the surface can be tailored. For example, terminating the chain with a hydrophilic group like a hydroxyl (-OH) or a carboxylic acid (-COOH) creates a wettable surface, while a methyl (-CH3) termination results in a hydrophobic surface. google.com This allows for the systematic study of how surface chemistry affects phenomena like protein adsorption and cell adhesion.

Introducing Structural Complexity: The use of branched or chiral thiols introduces another layer of control. While direct research on hexadecane-2-thiol is notably scarce in published literature, studies on other secondary or branched alkanethiols reveal significant deviations from the behavior of their linear counterparts. nih.gov The introduction of a branch point along the alkyl chain disrupts the ideal packing, leading to less dense and more disordered monolayers compared to linear thiols of the same length. nih.gov

The specific case of This compound is particularly interesting. As a secondary thiol, the sulfur atom is bonded to a secondary carbon, which is also a chiral center. This has profound implications for its self-assembly:

Steric Hindrance: The methyl group adjacent to the sulfur headgroup introduces steric bulk, which is expected to hinder the close packing of the molecules on the surface. This would likely result in a lower packing density and a different tilt angle compared to hexadecane-1-thiol.

Chirality: The presence of a chiral center means that this compound exists as two enantiomers (R and S). When a single enantiomer is used to form a SAM, it can create a chiral surface. rsc.orgnih.gov Such surfaces are of great interest for applications in enantioselective separations, chiral catalysis, and biosensing, as they can exhibit differential interactions with other chiral molecules. nih.govacs.org Studies on other chiral thiols have shown that chirality can be expressed at the molecular level and can also propagate into a supramolecular chiral arrangement on the surface. rsc.org

While the properties of hexadecane-1-thiol SAMs are well-established, the unique structural features of this compound suggest a different and more complex self-assembly behavior. The following table summarizes the key properties of hexadecane-1-thiol, which serves as a benchmark for understanding the anticipated, though less-documented, properties of its 2-thiol isomer.

| Property | Value for Hexadecane-1-thiol | Source |

| Chemical Formula | C16H34S | wikipedia.org |

| Molar Mass | 258.51 g/mol | wikipedia.org |

| Appearance | Colorless liquid or white solid | wikipedia.org |

| Melting Point | 18-20 °C | chemicalbook.com |

| Boiling Point | 184-191 °C at 7 mmHg | chemicalbook.com |

| Density | 0.84 g/mL at 25 °C | sigmaaldrich.com |

The exploration of branched and chiral thiols like this compound pushes the boundaries of surface science, moving beyond simple, uniform surfaces to more complex and functionally rich interfaces. Although direct experimental data for this specific compound is limited, the principles established from studies of analogous secondary and chiral thiols provide a solid framework for predicting its unique and valuable role in the fabrication of advanced material surfaces.

Structure

3D Structure

Properties

CAS No. |

66271-53-2 |

|---|---|

Molecular Formula |

C16H34S |

Molecular Weight |

258.5 g/mol |

IUPAC Name |

hexadecane-2-thiol |

InChI |

InChI=1S/C16H34S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 |

InChI Key |

JEZYPUQOMROVOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)S |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Hexadecane 2 Thiol

Advanced Synthetic Routes for Hexadecane-2-thiol and Analogous Thiols

The synthesis of specific alkanethiols, such as this compound, requires methods that offer control over regioselectivity. While traditional approaches often involve nucleophilic substitution of corresponding halides, advanced radical-based methods present alternative pathways.

Radical Thiol-Ene Chemistry in Thiol Synthesis

The thiol-ene reaction is a powerful method in organic synthesis, typically proceeding via a free-radical mechanism to form a thioether. wikipedia.org This reaction can be initiated by light, heat, or a chemical radical initiator, which generates a thiyl radical. wikipedia.org The thiyl radical then adds to an alkene (the "-ene") in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.orgalfa-chemistry.com

While commonly used for creating carbon-sulfur bonds in derivatization, the principles of radical addition can also be applied to the synthesis of thiols themselves. This process, known as hydrothiolation, involves the addition of a thiolating agent, such as hydrogen sulfide (B99878) (H₂S), across a double bond.

For long-chain terminal thiols like hexadecane-1-thiol, the radical addition of H₂S to a terminal alkene (1-hexadecene) is highly effective and regioselective, yielding the anti-Markovnikov product. However, the synthesis of a secondary thiol like this compound via this route is more complex. Radical addition to an internal alkene, such as 2-hexadecene, would be required, but this often leads to a mixture of regioisomers (e.g., this compound and hexadecane-3-thiol) due to the similar stability of the intermediate secondary radicals. organic-chemistry.org While some catalytic systems involving transition metals like rhodium or iron have been developed to control the regioselectivity of hydrothiolation, achieving a single, specific secondary thiol product remains a significant synthetic challenge. organic-chemistry.orgrsc.orgnih.gov

| Initiator Type | Examples | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Photoinitiators | 2,2-Dimethoxy-2-phenylacetophenone (DPAP) | UV irradiation (e.g., 365 nm) at room temperature | Mild conditions, spatial and temporal control | Requires UV-transparent reactor, potential for side reactions with photosensitive functional groups |

| Thermal Initiators | Azobisisobutyronitrile (AIBN) | Heating (e.g., 60-80 °C) in an inert solvent | Simple setup, no light source needed | Higher temperatures may not be suitable for thermally sensitive substrates |

| Redox Initiators | Triethylborane (Et₃B) / Oxygen (O₂) | Room temperature | Initiation at low temperatures | Sensitive to air and moisture, requires careful handling |

Deuterium (B1214612) Labeling for Mechanistic Elucidation in Thiol Systems

Deuterium labeling is a critical tool for investigating the mechanisms of chemical reactions, including those involving thiols. acs.orgchem-station.com By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can probe reaction pathways and transition states. This substitution can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes due to the difference in mass. wikipedia.org The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. Consequently, if the C-H bond is broken in the rate-determining step of a reaction, the deuterated version will react more slowly, resulting in a "primary" KIE (kH/kD > 1). nih.govprinceton.edu

In the context of thiol chemistry, deuterium labeling can be used to:

Trace Reaction Pathways: By labeling specific positions in a reactant molecule, the movement of atoms can be followed throughout the reaction, helping to confirm or rule out proposed intermediates. For example, in a thiol-catalyzed photoreduction, deuterium labeling of the aldehyde's formyl C-H bond can confirm that the thiol catalyst facilitates hydrogen atom transfer (HAT) from a deuterium source like D₂O. nih.gov

Distinguish Between Mechanisms: In complex reactions with multiple possible pathways, KIE studies can provide decisive evidence. For instance, in a thiol-catalyzed allylic arylation, deuterium labeling of the alkene substrate was used to distinguish between a radical-coupling mechanism and a radical anion capture-HAT mechanism. The observed distribution of deuterium in the products was only consistent with the former pathway.

Probe Transition State Structures: The magnitude of the KIE can provide information about the geometry of the transition state. princeton.eduacs.org A large KIE often suggests a linear and symmetric transfer of a hydrogen atom, while smaller values may indicate a non-linear or asymmetric transition state. princeton.eduacs.org

Functionalization and Derivatization Approaches for Research Applications

The thiol group of this compound is a versatile functional handle that allows for its incorporation into a wide array of more complex molecules and materials. Its nucleophilicity and unique reactivity in radical reactions are central to these derivatization strategies.

Integration of Thiol Moieties into Complex Chemical Structures

The covalent attachment of long-chain thiols like this compound to other molecules is frequently achieved through highly efficient "click" chemistry reactions. alfa-chemistry.comfrontiersin.org These reactions are characterized by high yields, minimal byproducts, and tolerance of a wide range of functional groups. frontiersin.org

Key strategies include:

Thiol-Ene and Thiol-Yne Reactions: These radical-mediated reactions are among the most robust methods for integrating thiols. nih.gov A thiol can be added across an alkene ("-ene") or an alkyne ("-yne") on a target molecule, forming a stable thioether linkage. wikipedia.orgresearchgate.net The reaction is orthogonal to many other functional groups, making it ideal for modifying complex substrates like peptides and polymers under mild conditions. frontiersin.org

Thiol-Michael Addition: This reaction involves the nucleophilic addition of a thiolate anion to an α,β-unsaturated carbonyl compound, such as a maleimide (B117702) or an acrylate. mdpi.com This method is widely used in bioconjugation to attach thiol-containing molecules to proteins, often at cysteine residues. mdpi.combath.ac.uk

Nucleophilic Substitution: Thiols can react with electrophiles such as alkyl halides or epoxides to form thioethers. For example, thiol-reactive reagents based on methylsulfonyl benzothiazole (B30560) (MSBT) or benzyl (B1604629) bromide groups are used to link molecules to antibodies.

These integration methods are fundamental in materials science for surface modification and in chemical biology for creating precisely defined bioconjugates. wikipedia.orgresearchgate.net

Preparation of Bifunctional Thiols for Specific Chemical Reactions

For many applications, it is desirable to have a long alkyl chain with a thiol at one position and a different reactive group at the other end. These bifunctional molecules serve as versatile linkers or building blocks in supramolecular chemistry and materials science. researchgate.net

The synthesis of such molecules often involves multi-step pathways where the two functional groups are introduced sequentially, frequently employing protecting group strategies to prevent unwanted side reactions. A common approach is solid-phase synthesis, which streamlines the process by immobilizing the growing molecule on a resin, simplifying purification after each step. nih.govyork.ac.uk

| Bifunctional Thiol Type | Structure Example | Synthetic Application | Key Synthetic Strategy |

|---|---|---|---|

| ω-Mercaptoalkanoic Acid | HS-(CH₂)₁₅-COOH | Linkers for attaching biomolecules to gold surfaces via self-assembled monolayers (SAMs). The carboxyl group provides a point for amide coupling. | Reaction of an ω-bromoalkanoic acid with a sulfur nucleophile like thiourea, followed by hydrolysis. |

| ω-Mercaptoalkylamine | HS-(CH₂)₁₆-NH₂ | Surface modification, allowing for subsequent functionalization via reactions of the amine group. | Multi-step synthesis starting from an ω-bromoalkanol, conversion to a phthalimide, reduction to the amine, and subsequent conversion of the hydroxyl to a thiol. |

| Thiol with a Click Handle | HS-(CH₂)₁₁-O-(CH₂)₂-N₃ | Used in orthogonal ligation strategies where the thiol attaches to one substrate and the azide (B81097) is available for a separate copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). | Solid-phase synthesis is often employed to build the oligoethylene glycol linker and introduce the terminal azide. nih.gov |

| Thiol-Reactive Chelators | PODS-DFO | Used in radiochemistry to attach a radioactive metal ion (e.g., ⁸⁹Zr via the DFO chelator) to a thiol-containing biomolecule (e.g., an antibody) for medical imaging. | Synthesis of a thiol-reactive electrophile (like a phenyloxadiazolyl methylsulfone, PODS) which is then coupled to a metal-chelating agent. jove.com |

Thiol-Mediated Functionalization for Bio-Related Constructs (excluding biological activity studies)

The specific and efficient reactivity of the thiol group makes it invaluable for the construction of complex bio-related molecules. bath.ac.uk Thiol-mediated conjugation strategies are central to creating well-defined structures such as antibody-drug conjugates (ADCs), peptide-polymer conjugates, and functionalized nanoparticles. nih.gov

The chemical foundation for these constructs relies on the reactions described previously (e.g., thiol-Michael addition, thiol-ene coupling). The goal is to achieve site-selective modification, where the thiol reacts predictably at a specific location on a biomolecule without altering other parts of the structure. jove.com The cysteine residue in proteins is the most common target for this type of modification due to the unique nucleophilicity of its thiol side chain.

In the construction of ADCs, for example, a linker molecule containing a thiol-reactive group (like a maleimide) is used to attach a payload molecule to cysteine residues on an antibody. The stability of the resulting linkage is a critical chemical consideration, as premature cleavage can be undesirable. This has led to the development of new classes of thiol-reactive reagents designed to form more robust covalent bonds compared to traditional maleimide adducts. jove.com Similarly, thiol-ene chemistry provides a biocompatible method to conjugate thiol-containing molecules, such as aptamers or enzymes, to the surface of nanoparticles, creating functional nanomaterials for research purposes. nih.gov

Self Assembled Monolayers Sams Formed by Hexadecane 2 Thiol

Fundamental Principles and Kinetics of SAM Formation

The spontaneous formation of ordered, crystalline-like monolayers of hexadecanethiol (HDT) on a substrate is a well-documented process governed by a combination of thermodynamic and kinetic factors. sigmaaldrich.com This self-assembly results in a stable, densely packed film with a defined orientation. biomaterials.orgrsc.org

The primary thermodynamic driving force behind the formation of hexadecanethiol SAMs on noble metal surfaces like gold is the strong, semi-covalent bond formed between the sulfur headgroup and the gold substrate. sigmaaldrich.comrsc.org This sulfur-gold interaction is energetically favorable, with a bond strength estimated to be around 45 kcal/mol. sigmaaldrich.com A second crucial driving force is the collective van der Waals interactions between the long alkyl chains of the HDT molecules. sigmaaldrich.compsu.edu These hydrophobic interactions stabilize the assembly, promoting a close-packed, ordered structure. sigmaaldrich.com

Kinetically, the formation of the monolayer is not instantaneous but proceeds through distinct stages. Initial formation is very rapid, achieving significant surface coverage within seconds to minutes. sigmaaldrich.com However, this initial layer is typically disordered and contains conformational defects (gauche defects) within the alkyl chains. sigmaaldrich.com Over a longer period, typically hours, the monolayer undergoes a slow reorganization and annealing process, where molecules rearrange to maximize intermolecular forces, reduce defects, and form a more crystalline, thermodynamically stable film. sigmaaldrich.comuh.edu

The mechanism of SAM formation is widely described as a two-step or two-regime process. uh.eduproquest.com This model has been observed on various substrates, including gold and gallium arsenide (GaAs). uh.eduaip.org

Initial Adsorption: The first step is a rapid physisorption process where thiol molecules quickly adsorb onto the substrate surface from solution. acs.org This initial phase is characterized by a low-density arrangement, sometimes described as a "lying-down" phase, where the alkyl chains have significant conformational disorder. rsc.orgproquest.com On Au(111), this can involve the condensation of low-density crystalline islands. proquest.com

Reorganization and Ordering: The second, much slower step involves the chemisorption and structural reorganization of the adsorbed molecules into a densely packed, ordered monolayer. uh.eduaip.org During this phase, molecules transition to a "standing-up" configuration, and the alkyl chains extend to an all-trans conformation to maximize van der Waals forces. rsc.orgproquest.com This ordering process is rate-limited and can continue for many hours as the film's crystallinity improves. uh.eduaip.org

On nanoparticle surfaces, the growth kinetics can be influenced by two distinct modes: the direct adsorption of thiol molecules from the solution and the migration of already adsorbed thiols across the nanoparticle surface. researchgate.net

The quality, structure, and formation rate of HDT SAMs are highly sensitive to the conditions under which they are prepared.

Concentration: The concentration of the thiol solution affects the rate of monolayer formation. Higher concentrations lead to a more rapid initial adsorption phase. acs.org However, studies have shown that the final crystallinity and structure of the SAM can converge to the same state regardless of the initial concentration, within a typical millimolar range.

Purity and Contaminants: The purity of the alkanethiol and the cleanliness of the substrate are paramount for forming a high-quality SAM. sigmaaldrich.comuh.edu Contaminants in the solution can co-adsorb onto the surface, competing for binding sites and introducing defects into the monolayer structure, which can impede the formation of a well-ordered film. sigmaaldrich.comuh.edu

Structural Characteristics and Ordering of Hexadecane-2-thiol SAMs

On a gold Au(111) surface, hexadecanethiol molecules typically form a commensurate (√3 × √3)R30° superlattice structure relative to the underlying gold atoms. sigmaaldrich.com This arrangement corresponds to a molecule-to-molecule spacing of approximately 5.0 Å. While this is the most commonly cited structure, other phases can exist depending on preparation conditions.

The concept of packing density is crucial for understanding SAM properties. For linear n-alkanethiols like HDT, this ordered arrangement is dense. However, molecules with branched structures or those that bind to the surface via multiple anchor points exhibit significantly lower packing densities and less conformational order. scispace.comresearchgate.net This is due to the steric hindrance preventing the alkyl chains from packing closely together.

| Parameter | Typical Value for Hexadecane-1-thiol | Reference |

|---|---|---|

| Surface Structure | (√3 × √3)R30° | sigmaaldrich.com |

| Area per Molecule | 21.6 Ų | uh.edu |

| Molecule-Molecule Spacing | ~5.0 Å | uh.edu |

To achieve maximum van der Waals interaction energy between adjacent alkyl chains within the constraints of the fixed sulfur-gold binding sites, the hydrocarbon backbones of the HDT molecules tilt with respect to the surface normal. sigmaaldrich.com For a standard HDT monolayer on gold, this tilt angle is consistently found to be approximately 30° to 33°. sigmaaldrich.comaip.org

The orientation of the molecules within a well-ordered SAM is characterized by an all-trans conformation of the alkyl chain, which minimizes the conformational energy of the molecule and allows for dense packing. uh.edu This contrasts with the disordered, gauche-rich state of the molecules during the initial phases of adsorption. sigmaaldrich.com

| Parameter | Typical Value | Reference |

|---|---|---|

| Alkyl Chain Tilt Angle (from surface normal) | ~30-33° | sigmaaldrich.comaip.org |

| Chain Conformation | All-trans | uh.edu |

Assessment of Surface Homogeneity and Morphology of Adsorbed Layers

The formation of Self-Assembled Monolayers (SAMs) by n-hexadecanethiol on various substrates results in surfaces that, while highly ordered, are not perfectly homogenous. The morphology of these adsorbed layers is characterized by a variety of domains and defects. High-resolution imaging techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are crucial for assessing this surface topography.

The solvent used during the assembly process also plays a significant role in the final morphology and homogeneity of the film. SAMs prepared in aqueous micellar solutions of hexaethylene glycol monododecyl ether (C12E6) have been shown to undergo a more thorough structural transformation, which likely minimizes collapsed chains and other defects within the film compared to those prepared in ethanol (B145695) or isooctane. researchgate.net This suggests that solvent–adsorbate and solvent–film interactions are critical in defining the final structure and reducing surface heterogeneity. researchgate.net

Investigation of Structural Evolution and Rearrangement during Assembly

The formation of an n-hexadecanethiol SAM is not an instantaneous event but a dynamic process involving structural evolution and molecular rearrangement over time. The assembly can be broadly described by a two-step mechanism.

The initial phase is characterized by the rapid adsorption of thiol molecules onto the substrate surface. aip.org This is followed by a much slower, secondary process where the adsorbed molecules rearrange and organize into a more densely packed and ordered structure. aip.orgacs.org This ordering phase can continue for hours or even days. acs.org

During this slow rearrangement, several structural parameters evolve. Fourier Transform Infrared External Reflection Spectroscopy (FTIR-ERS) studies on gold substrates have shown an ongoing increase in the crystallinity of the SAM over time. acs.org Concurrently, the average tilt angle of the alkane chains with respect to the surface normal often decreases as the molecules adopt a more upright orientation to maximize van der Waals interactions between adjacent chains. acs.org The rate of this structural evolution is dependent on the concentration of the thiol solution, with more concentrated solutions leading to a more rapid increase in SAM crystallinity. acs.org However, the final crystalline state appears to be independent of the initial solution concentration within a certain range. acs.org

This two-phased evolution has also been observed on other substrates, such as GaAs, where a rapid thiol-surface interaction is followed by a longer molecular ordering phase, confirming that this is a general feature of alkanethiol SAM formation. aip.org

Substrate Interactions and Specificity in SAM Formation

Self-Assembly on Gold Surfaces (e.g., Au(111), Polycrystalline Gold)

Gold, particularly the Au(111) single-crystal surface, is the most extensively studied substrate for alkanethiol SAMs due to its relative inertness and the strong, covalent-like bond it forms with sulfur. When alkanethiols adsorb on gold, the thiol proton is lost, and the molecule binds to the surface as a thiolate. nih.gov

On Au(111), n-hexadecanethiol molecules arrange into a dense, ordered structure. The long alkyl chains are typically tilted from the surface normal to optimize packing. For n-hexadecanethiol on gold substrates, this tilt angle is consistently found to be around 20-22°. acs.org The molecules often form a commensurate (√3 × √3)R30° overlayer structure relative to the underlying gold lattice, although other phases can exist. northwestern.edu The process involves an initial physisorption step, followed by chemisorption where the molecules adopt a standing-up configuration. acs.org

The thermal stability of these SAMs has been investigated, showing that desorption occurs at elevated temperatures. For shorter-chain thiols like hexanethiol on Au(111), desorption begins to occur from room temperature up to 380 K. core.ac.uk The binding is strong enough to allow for the creation of stable, well-defined organic surfaces.

| Parameter | Value | Substrate | Reference |

| Average Cant Angle | 20 ± 2° | Au on Cr-primed glass | acs.org |

| Average Twist Angle | 49 ± 3° | Au on Cr-primed glass | acs.org |

| Average Cant Angle | 22 ± 2° | Au on HF-etched Si<111> | acs.org |

| Average Twist Angle | 51 ± 1° | Au on HF-etched Si<111> | acs.org |

Self-Assembly on Silver Surfaces and Other Metallic Substrates

Silver is another common substrate for forming alkanethiol SAMs. These monolayers are effective at protecting silver artifacts from tarnishing by limiting the diffusion of oxygen and sulfides to the surface. researchgate.net Research indicates that a hexadecanethiol film on silver can have a dual structure, consisting of an inner, self-assembled monolayer and a thicker outer layer. researchgate.net This protective film can achieve a protection efficiency of 90% in terms of reflectance, with no visible alteration after corrosion tests. researchgate.net

Comparisons between SAMs on silver and gold reveal both similarities and differences. The wettability of SAMs on silver by water and hexadecane (B31444) is similar to that of analogous SAMs on gold. dtic.mil However, the molecular orientation can differ. On silver, the alkyl chains tend to have a smaller tilt angle compared to those on gold, adopting a more upright orientation. harvard.edu The rates of exchange between thiols in solution and thiolates on the surface are similar for both metals. dtic.mil

Beyond gold and silver, alkanethiols can form SAMs on other metallic substrates such as copper and palladium, and even on semiconductor surfaces like Gallium Arsenide (GaAs). aip.orgnorthwestern.edu The formation dynamics on GaAs also show a two-phase process of rapid adsorption followed by slow molecular ordering. aip.org

Functionalization and Stabilization of Nanoparticle Surfaces via Thiol Adsorption

Thiol adsorption is a primary method for functionalizing and stabilizing metallic nanoparticles, particularly those made of gold and silver. actascientific.com The strong metal-sulfur bond allows alkanethiols like n-hexadecanethiol to act as effective capping agents. actascientific.com These molecules form a dense monolayer on the nanoparticle surface, which serves two main purposes: it prevents the nanoparticles from aggregating and precipitating out of solution, and it provides a versatile chemical handle for further functionalization. actascientific.commdpi.com

The long alkyl chain of n-hexadecanethiol imparts hydrophobicity and allows the nanoparticles to be dispersed in nonpolar organic solvents. nih.gov The synthesis of thiol-capped nanoparticles is often achieved through methods like the Brust-Schiffrin synthesis, where a gold salt is reduced in the presence of the thiol. nih.gov

By using a mixture of thiols with different end groups, the surface properties of the nanoparticles can be precisely controlled. For example, co-adsorbing n-hexadecanethiol with a thiol containing a hydrophilic group can modulate the nanoparticle's solubility. This ligand exchange process is a common strategy for tailoring nanoparticles for specific applications, including biological sensing and drug delivery. nih.gov

Electrochemical Investigations of this compound SAMs

Mechanisms of Electrochemical Removal and Re-deposition of Thiol Monolayers

Effects of Electrolyte pH and Surface Topography on Electrochemical Behavior

There is no information available regarding the effects of electrolyte pH and surface topography on the electrochemical behavior of this compound SAMs. These factors are known to influence the stability and electrochemical response of n-alkanethiol SAMs, but the specific response of a monolayer composed of a secondary thiol like this compound remains unstudied.

Interfacial Chemistry and Surface Engineering Utilizing Hexadecane 2 Thiol

Advanced Surface Functionalization Methodologies

The formation of high-quality hexadecanethiol SAMs relies on well-defined protocols that can be broadly categorized into solution-based and vapor-phase methods. The choice of method depends on the desired film quality, substrate, and specific application.

The most common method for preparing hexadecanethiol SAMs is through spontaneous adsorption from a dilute solution. This technique involves immersing a clean substrate, typically gold, silver, or palladium, into a solution containing the thiol.

The process begins with rigorous cleaning of the substrate to ensure a pristine surface for assembly. For gold substrates, this often involves treatment with piranha solution, followed by rinsing with deionized water and a high-purity solvent like ethanol (B145695). The substrate is then submerged in a dilute solution of hexadecanethiol, typically with a concentration ranging from the micromolar to millimolar level (e.g., 1 mM). Ethanol is a widely used solvent due to its ability to dissolve the thiol and its compatibility with the substrate surface, though other solvents like isopropanol, chloroform, and tetrahydrofuran (B95107) can also be employed.

The self-assembly process is kinetically biphasic, involving an initial rapid adsorption of thiol molecules to the surface, followed by a slower reorganization and crystallization phase where the alkyl chains pack into a dense, ordered structure. To achieve a well-ordered, crystalline-like monolayer, immersion times typically range from 12 to 48 hours at room temperature. Longer assembly times generally result in better monolayer packing and fewer defects. After immersion, the substrate is removed, thoroughly rinsed with fresh solvent to remove any non-chemisorbed (physisorbed) molecules, and dried with a stream of inert gas like nitrogen.

Table 1: Typical Experimental Parameters for Solution-Based Deposition of Hexadecanethiol SAMs

| Parameter | Typical Value/Condition | Substrate(s) | Source(s) |

|---|---|---|---|

| Thiol Concentration | 1.0 - 10 mM | Palladium, Gold | |

| 0.15 M | Silver | ||

| 1.0 mM | Gold | ||

| Solvent | Ethanol, 2-Propanol | Palladium | |

| Isopropanol | Silver | ||

| Chloroform | Gold | ||

| Immersion Time | 12 - 48 hours | Palladium | |

| 1 hour | Silver | ||

| ~24 hours | Gold | ||

| Temperature | Room Temperature (~25 °C) | Palladium, Gold |

Vapor-phase deposition offers an alternative to solution-based methods and is particularly advantageous for applications requiring highly uniform films or when avoiding solvents is necessary. In this process, the substrate is placed in a vacuum chamber, and the hexadecanethiol is introduced in a gaseous state. The molecules then adsorb onto the substrate surface from the vapor phase.

Research has shown that vapor-phase deposition can produce alkanethiol islands with markedly higher surface coverages and more uniform heights compared to solution-phase methods, which can sometimes result in features of varying heights. This uniformity is critical for advanced applications such as the "molecular-ruler" process, a hybrid nanolithography technique used to create nanometer-scale gaps between metal features. In this process, the uniform thickness of the vapor-deposited SAM defines the precise width of the resulting nanogap.

The growth process during vapor deposition can proceed through distinct phases. For hexadecanethiol on a Au(111) surface, molecules may initially form a "striped phase" where they lie parallel to the surface before transitioning to a densely packed "standing-up" phase. The conditions of the vapor deposition, such as temperature and pressure, can be controlled to influence the final structure and quality of the monolayer.

Engineering of Interfacial Properties through Thiol Modification

The formation of a hexadecanethiol SAM fundamentally alters the properties of the substrate surface. The dense packing of the long alkyl chains and the uniform presentation of their terminal methyl (CH₃) groups create a new interface with well-defined characteristics.

Wettability, the ability of a liquid to maintain contact with a solid surface, is dictated by the surface free energy of the solid. By forming a SAM, the high surface energy of a bare metal substrate is replaced by the low surface energy of the monolayer. Hexadecanethiol SAMs, terminated by nonpolar methyl groups, create a surface that is highly hydrophobic (water-repelling) but also oleophilic (oil-attracting).

This behavior is quantified by measuring the contact angle of liquid droplets on the surface. A high contact angle (>90°) indicates low wettability, while a low contact angle indicates high wettability. For hexadecanethiol SAMs on gold, advancing contact angles for water are typically high, around 112-115°, demonstrating the hydrophobic nature of the surface. In contrast, the advancing contact angle for hexadecane (B31444), a nonpolar liquid, is very low, often reported as less than 10° and sometimes as low as 0°, indicating that it completely wets the chemically similar methyl-terminated surface. The surface energy of a methyl-terminated surface is estimated to be around 19-21 mJ/m².

The wettability can be systematically tuned by introducing different functional groups. For instance, partially fluorinated hexadecanethiols have been used to create surfaces that are not only hydrophobic but also oleophobic. The advancing contact angle of hexadecane on a standard methyl-terminated hexadecanethiol SAM on gold is around 51°, while on a SAM from a partially fluorinated thiol, this can increase to over 80°.

Table 2: Advancing Contact Angles (θa) of Probe Liquids on Hexadecanethiol-Modified Surfaces

| SAM System | Substrate | Probe Liquid | Advancing Contact Angle (θa) | Source(s) |

|---|---|---|---|---|

| Hexadecanethiol | Palladium | Hexadecane | ~45° | |

| Hexadecanethiol | Gold | Water | ~112° | |

| Hexadecanethiol (C16) | Gold | Hexadecane | 51° | |

| Partially Fluorinated C16 Thiol | Gold | Hexadecane | 74 - 83° | |

| Thienyl-terminated C12 Thiol | Gold | Hexadecane | 41° | |

| Thienyl-terminated C12 Thiol | Gold | Water | 75° | |

| Methyl-terminated C11 Thiol | Gold | Water | 103° |

A primary application of hexadecanethiol SAMs is the creation of robust hydrophobic coatings. The hydrophobicity arises from the combination of the low surface energy of the exposed methyl groups and the highly ordered, densely packed structure of the alkyl chains, which minimizes water's ability to penetrate the film.

The quality of the hydrophobic surface is directly related to the structural integrity of the SAM. Well-formed monolayers with minimal defects exhibit the highest water contact angles. The length of the alkyl chain is also a factor; chains with at least 10 carbons are needed to form a well-ordered monolayer where the van der Waals interactions between chains are strong enough to drive dense packing. Hexadecanethiol, with its 16-carbon chain, readily forms these high-quality, hydrophobic surfaces.

While inherently hydrophobic, these surfaces are not typically superhydrophobic (water contact angle >150°). Achieving superhydrophobicity usually requires not only low surface energy but also a specific hierarchical micro- and nano-scale roughness on the surface, which causes air to be trapped beneath the water droplet (the Cassie-Baxter state). However, the uniform, low-energy surface provided by a hexadecanethiol SAM is a critical component in many strategies for fabricating superhydrophobic and self-cleaning surfaces.

The functional properties of a hexadecanethiol SAM are a direct consequence of the collective orientation of the constituent molecules. On a Au(111) surface, the strong sulfur-gold bond serves as an anchor, while intermolecular van der Waals forces cause the alkyl chains to tilt to maximize packing density.

Extensive studies have

Exploration of Hexadecane-2-thiol Interactions at Different Chemical Interfaces

The interfacial behavior of long-chain alkanethiols is a cornerstone of surface science and engineering. These molecules, characterized by a polar head group (thiol) and a nonpolar hydrocarbon tail, spontaneously organize at the boundaries between different phases. This self-assembly is driven by a combination of specific chemical interactions, such as the strong affinity of sulfur for certain metal surfaces, and non-specific interactions, like the van der Waals forces between the alkyl chains. uh.edu The resulting organic thin films, often just a single molecule thick, can dramatically alter the properties of the underlying surface. harvard.edu

Molecular Organization and Dynamics at Oil/Water Interfaces

The interface between oil and water is a dynamic environment of significant interest in fields ranging from emulsion science to environmental remediation. numberanalytics.comcas.cn When an amphiphilic molecule like hexadecanethiol is introduced to such a system, it arranges itself to minimize free energy. The hydrophobic hexadecane tail preferentially partitions into the oil phase, while the more polar thiol head group orients towards the aqueous phase.

While specific studies detailing the molecular dynamics of hexadecanethiol at a hexadecane/water interface are limited, the general behavior can be inferred from studies of similar long-chain surfactants. researchgate.netnih.gov Techniques such as sum-frequency generation (SFG) spectroscopy and molecular dynamics (MD) simulations are used to probe these interfaces. aps.orgresearchgate.net For long-chain molecules, strong chain-chain interactions play a crucial role in the orientational order at the interface. researchgate.net At low surface concentrations, the alkyl chains are expected to be conformationally disordered, lying relatively flat along the interface. As the concentration increases, van der Waals interactions between the chains would compel them to adopt a more ordered, upright conformation, leading to a denser interfacial film. researchgate.net

The presence of ions and other surfactants in the aqueous or oil phase can significantly influence the organization of the thiol molecules. nih.govresearchgate.net For instance, the adsorption of ions can alter the interfacial potential, affecting the packing and stability of the monolayer. researchgate.net Studies on similar systems have shown that the adsorption process can involve initial steps dominated by the hydrophobic part of the surfactant, followed by contributions from the head group and counter-ions. cas.cn

Surface Adsorption Phenomena at Air-Water or Solid-Liquid Interfaces

The adsorption of hexadecanethiol is most extensively studied at solid-liquid and, to a lesser extent, air-water interfaces, where it forms highly organized self-assembled monolayers (SAMs). uh.eduresearchgate.net

At the air-water interface , hexadecanethiol behaves as an insoluble surfactant. When spread on a water subphase, the molecules orient with their thiol head groups in the water and their hydrophobic tails directed towards the air. The chemical properties at the air-water interface, such as acidity and redox potentials, can differ significantly from the bulk aqueous phase. chemistryviews.org The packing density and orientation of the molecules can be controlled by compressing the film with a movable barrier in a Langmuir trough.

The most profound and well-documented adsorption phenomena occur at solid-liquid interfaces , particularly on noble metal surfaces like gold and silver. researchgate.netresearchgate.net When a gold substrate is immersed in a dilute ethanolic solution of hexadecanethiol, the thiol molecules spontaneously adsorb and form a dense, quasi-crystalline monolayer. uh.eduaip.org This process is driven by the strong, specific covalent bond formed between the sulfur atom and the gold surface. acs.org

The formation of these SAMs is often characterized by a two-step kinetic process. researchgate.net An initial, rapid adsorption step leads to a substantial surface coverage (50-80%) within minutes. This is followed by a much slower rearrangement and organization phase, which can take several hours, where the alkyl chains align and pack into a thermodynamically favorable, all-trans conformation to maximize van der Waals interactions. uh.eduresearchgate.net

The quality and properties of the resulting monolayer can be characterized by various surface-sensitive techniques. The data below summarizes key findings from research on hexadecanethiol SAMs on gold.

Table 1: Adsorption Kinetics of Hexadecanethiol on Gold This table presents a simplified model of the two-step adsorption process observed for hexadecanethiol on gold surfaces, as described by surface plasmon resonance (SPR) studies. The rate constants (k) and resulting surface coverage are indicative of the distinct phases of monolayer formation.

| Adsorption Step | Description | Relative Rate | Typical Surface Coverage Achieved |

|---|---|---|---|

| Step 1: Fast Adsorption | Initial rapid chemisorption of thiol molecules onto the gold surface. | Fast (k₁) | ~80% |

| Step 2: Slow Rearrangement | Slow organization and densification of the alkyl chains into an ordered lattice. | ~100-fold slower than k₁ | >95% |

Table 2: Interfacial Properties of Hexadecanethiol SAMs on Gold This table shows how the formation of a hexadecanethiol self-assembled monolayer (SAM) on a gold surface alters its interfacial properties when in contact with different liquids (a solid-liquid interface). The change in contact angle indicates a modification of surface wettability, while the enhancement in thermal conductance demonstrates improved energy transport across the interface.

| Property | Interface System | Observation | Significance |

|---|---|---|---|

| Wettability (Contact Angle) | Ethanol on Au surface | The contact angle of an ethanol droplet on the SAM-modified surface provides a measure of the surface energy and molecular packing. semanticscholar.org | Indicates the creation of a uniform, low-energy surface. |

| Thermal Transport | Au-Ethanol Interface | The thermal conductance across the interface is enhanced by approximately a factor of 2 with the SAM. aip.org | Demonstrates that the molecular layer improves the vibrational coupling between the solid and the liquid. aip.orgsemanticscholar.org |

| Electrochemical Stability | Au(111) in aqueous solution | The monolayer can be electrochemically removed and redeposited from the gold surface, a behavior influenced by the low solubility of the thiol. acs.org | Highlights the role of solvent-molecule interactions in the stability and reformation of the SAM. acs.org |

Reaction Mechanisms Involving Hexadecane 2 Thiol and General Thiol Chemistry

Thiol-Ene Reactions

The thiol-ene reaction involves the addition of a thiol, such as hexadecane-2-thiol, across a carbon-carbon double bond (an ene) to form a thioether. alfa-chemistry.com This versatile reaction can be initiated through different mechanisms, primarily radical-mediated pathways.

The free-radical addition of thiols to alkenes is a well-established and efficient process that typically proceeds via a three-step chain mechanism: initiation, propagation, and termination. alfa-chemistry.com

Initiation: The reaction is initiated by the formation of a thiyl radical (RS•) from the thiol. This can be achieved using thermal initiators (like AIBN) or through photolysis. vander-lingen.nl The initiator abstracts the hydrogen atom from the thiol group of this compound.

Propagation: The propagation phase consists of two key steps. First, the thiyl radical adds to the alkene (ene) in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.orgresearchgate.net Subsequently, this carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. wikipedia.org This chain transfer step allows the reaction to continue.

Termination: The reaction ceases when two radicals combine. This can occur through the coupling of two thiyl radicals to form a disulfide, two carbon-centered radicals, or a thiyl and a carbon-centered radical. mdpi.com

The radical-mediated thiol-ene reaction is characterized by its rapid nature and insensitivity to oxygen and moisture, making it a "click" chemistry reaction. alfa-chemistry.com

Photochemical initiation is a highly efficient method for thiol-ene reactions, allowing for spatial and temporal control over the polymerization process. acs.org UV light, often in the presence of a photoinitiator, generates the initial radical species that start the chain reaction. nih.gov

This method is extensively used in the formation of crosslinked polymer networks. When multifunctional thiols and enes are used, the stepwise addition mechanism leads to the formation of a three-dimensional network. nih.gov The resulting polymers often exhibit uniform network structures, low shrinkage, and good mechanical properties. itu.edu.tr The reaction's efficiency under photochemical conditions makes it suitable for applications in coatings, adhesives, and biomaterials. wikipedia.org

The table below summarizes key kinetic parameters for the radical-initiated thiol-ene reaction between methyl mercaptan and various alkenes, providing a comparative view of alkene reactivity. nih.gov

| Alkene | Propagation Rate Constant (k_P) [M⁻¹s⁻¹] | Chain-Transfer Rate Constant (k_CT) [M⁻¹s⁻¹] |

| Propene | 1.2 x 10⁶ | 2.5 x 10⁵ |

| Methyl vinyl ether | 8.9 x 10⁷ | 1.1 x 10⁶ |

| Norbornene | 2.1 x 10⁸ | 2.3 x 10⁶ |

| Methyl acrylate | 1.5 x 10⁵ | 1.8 x 10³ |

| Styrene | 3.7 x 10⁵ | 1.5 x 10² |

This data is illustrative of general thiol-ene kinetics and not specific to this compound.

Thiol-Michael Addition Reactions

The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. datapdf.com Unlike the radical-mediated thiol-ene reaction, this process is typically catalyzed by bases or nucleophiles. wikipedia.org

Base-Catalyzed Mechanism: In the presence of a base, the thiol is deprotonated to form a thiolate anion. researchgate.net This highly nucleophilic thiolate then attacks the β-carbon of the activated alkene, forming a resonance-stabilized enolate intermediate. datapdf.com Protonation of this intermediate, typically by another thiol molecule or a protic solvent, yields the final thioether product and regenerates the catalyst. researchgate.net The reaction rate is often dependent on the pKa of the thiol and the strength of the base. datapdf.com

Nucleophile-Catalyzed Mechanism: Strong nucleophiles, such as phosphines or tertiary amines, can also catalyze the Thiol-Michael addition. usm.edu In this pathway, the nucleophile first adds to the Michael acceptor to form a zwitterionic enolate intermediate. datapdf.com This intermediate is a strong base that then deprotonates the thiol to generate the reactive thiolate anion, which proceeds to add to another molecule of the Michael acceptor. usm.edu This mechanism can be more efficient than base catalysis, especially for less acidic thiols. usm.edu

The following table compares the catalytic efficiency of different bases and nucleophiles in the Thiol-Michael addition of hexanethiol to hexyl acrylate. datapdf.com

| Catalyst | Catalyst Type | pKa | Apparent Rate Constant (k_app) [M⁻¹s⁻¹] |

| Triethylamine (TEA) | Base | 10.8 | 2.8 x 10⁻⁶ |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Base | 13.5 | 5.5 x 10⁻³ |

| Dimethylphenylphosphine (DMPP) | Nucleophile | 6.4 | Significantly faster than TEA |

This data illustrates general trends in Thiol-Michael catalysis and is not specific to this compound.

The Thiol-Michael addition reaction is a powerful tool for step-growth polymerization, leading to the formation of linear or cross-linked polymers. rsc.org By using multifunctional thiols and Michael acceptors, polymers with well-defined architectures can be synthesized. researchgate.net

This polymerization method offers several advantages, including mild reaction conditions, high yields, and tolerance to a wide range of functional groups. nsf.gov The step-growth nature of the polymerization allows for the synthesis of polymers with uniform structures and predictable molecular weights. researchgate.net These characteristics make Thiol-Michael polymerization suitable for creating materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. researchgate.net The resulting poly(β-thioester)s are often biodegradable, adding to their appeal in these fields. rsc.org

Other Relevant Thiol-Based Reaction Systems

Beyond simple nucleophilic substitutions, the reactivity of thiols like this compound extends to a variety of sophisticated reaction systems. These include ring-opening reactions, dynamic covalent chemistry, and cooperative catalytic processes that leverage the unique properties of the sulfur atom.

Nucleophilic Thiol-Epoxy Ring-Opening Reactions

The reaction between a thiol, or more specifically its conjugate base, the thiolate, and an epoxide is a classic example of a nucleophilic ring-opening reaction. Epoxides, which are three-membered cyclic ethers, are characterized by significant ring strain, making them susceptible to nucleophilic attack despite having a poor leaving group (an alkoxide) chemistrysteps.com. The reaction with a strong nucleophile like a thiolate proceeds via an SN2 mechanism chemistrysteps.comlibretexts.orgyoutube.comlibretexts.org.

In this mechanism, the thiolate anion, formed by deprotonating this compound, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack youtube.comlibretexts.org. Concurrently, the carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming an alkoxide intermediate. A subsequent protonation step, typically during an aqueous work-up, yields the final β-hydroxy thioether product chemistrysteps.com.

A key aspect of this reaction is its regioselectivity when an unsymmetrical epoxide is used. Under basic or neutral conditions with a strong nucleophile, the attack preferentially occurs at the less sterically hindered carbon atom, consistent with the SN2 pathway chemistrysteps.comlibretexts.orglibretexts.orgkhanacademy.org.

Key Features of Thiol-Epoxy Ring-Opening:

Mechanism: SN2 chemistrysteps.comyoutube.comlibretexts.org.

Driving Force: Relief of high ring strain in the epoxide chemistrysteps.comyoutube.com.

Nucleophile: Thiolate anion (e.g., Hexadecane-2-thiolate).

Regioselectivity: Attack occurs at the less substituted carbon of the epoxide chemistrysteps.comlibretexts.orgkhanacademy.org.

Stereochemistry: Results in an anti-addition product, with the nucleophile and the resulting hydroxyl group in a trans configuration chemistrysteps.comkhanacademy.org.

Dynamic Covalent Thiol-Thioester Exchange Reactions

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create molecular systems that can adapt their constitution in response to external stimuli researchgate.netthieme-connect.com. The thiol-thioester exchange is a prominent reaction in this field, proceeding efficiently in both aqueous and organic media rsc.orgrsc.orgresearchgate.net. This exchange involves the reaction of a thiol (or thiolate) with a thioester, resulting in the formation of a new thioester and the release of another thiol researchgate.net.

The reaction is typically catalyzed by a base or a nucleophile. Basic catalysts increase the concentration of the highly nucleophilic thiolate anion, which is the active species in the exchange rsc.org. The rate of exchange is influenced by several factors, including the pKa of the thiols and the catalyst, the nature of the thioester, and the polarity of the solvent rsc.orgrsc.org. Thermodynamically, the acyl group of the thioester tends to reside on the thiol with the higher pKa rsc.org. This reversible nature allows for the creation of dynamic materials, such as self-healing polymers and responsive hydrogels researchgate.net.

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Catalyst pKa | Higher pKa bases generally increase the rate. | A stronger base generates a higher concentration of the reactive thiolate anion rsc.org. |

| Catalyst Type | Nucleophilic catalysts (e.g., DABCO, quinuclidine) can be highly effective rsc.orgrsc.org. | Nucleophilic catalysts operate through a different mechanism that can be very efficient in organic media rsc.orgrsc.org. |

| Solvent Polarity | More polar solvents/matrices enhance the exchange rate. | The reaction proceeds through polar intermediates that are stabilized by polar environments rsc.org. |

| Thiol pKa | The equilibrium favors the thioester formed from the thiol with the higher pKa. | The thermodynamically more stable product is favored rsc.org. |

| Temperature | Increased temperature generally accelerates the reaction. | Provides the necessary activation energy for the exchange to occur. |

Principles of Metal-Ligand Cooperation with Transient Thiolate Ligands

Metal-ligand cooperation (MLC) is a reactivity mode in organometallic chemistry where both the metal center and the ligand are actively involved in bond activation processes nih.govacs.orgelsevierpure.com. A recent development in this area is the use of transient cooperative ligands (TCLs), which can reversibly coordinate to a metal center nih.govacs.orgnih.govacs.org. Thiols have proven to be effective TCLs in conjunction with transition metal catalysts, such as ruthenium-pincer complexes nih.govacs.orgnih.govacs.org.

In these systems, a thiol like this compound can be added to the reaction in situ. It coordinates to the metal center, and the resulting metal-thiolate bond can participate in MLC to activate substrates without the need for an external base nih.govacs.orgnih.govacs.org. The "transient" nature of this interaction is crucial; the thiol is coordinatively labile and can dissociate from the metal center nih.govnih.govacs.org.

This reversible coordination creates a dynamic catalytic system with at least two coexisting catalyst populations: one with the thiolate ligand and one without nih.govnih.govacs.org. This duality can lead to several outcomes:

Enhancement: The thiol-containing complex may exhibit higher catalytic activity for a specific reaction.

Divergent Reactivity: The two different catalyst species may promote different reaction pathways within the same mixture, allowing for complex transformations nih.govnih.govacs.org.

The tunability of this system is a significant advantage, as the catalytic behavior can be easily modified by simply varying the structure of the added thiol nih.govnih.govacs.org.

Fundamental Thiyl Radical Chemistry and Oxidation Pathways

The sulfur-hydrogen bond in thiols is relatively weak, making them excellent precursors for sulfur-centered radicals known as thiyl radicals. These radicals are key intermediates in various chemical transformations and are also central to the oxidation pathways of thiols.

Generation and Reactivity of Thiyl Radicals in Chemical Systems

A thiyl radical (RS•) is a neutral, highly reactive species with an unpaired electron on the sulfur atom fiveable.mewikipedia.org. For this compound, the corresponding radical would be CH3(CH2)13CH(S•)CH3. The formation of thiyl radicals is readily achieved due to the relatively low bond dissociation energy (BDE) of the S-H bond (approx. 365 kJ/mol) dundee.ac.uk.

Methods of Generation:

Homolytic Cleavage: The S-H bond can be cleaved using heat or light (photolysis) fiveable.medundee.ac.ukprinceton.edu.

Hydrogen Abstraction: A radical initiator, such as azobisisobutyronitrile (AIBN), can generate carbon-centered radicals that subsequently abstract the hydrogen atom from the thiol wikipedia.orgprinceton.edu.

One-Electron Oxidation: Chemical oxidants can remove an electron from the corresponding thiolate, or directly from the thiol, to produce a thiyl radical princeton.edutaylorandfrancis.com.

Once generated, thiyl radicals participate in several characteristic reactions. A primary reaction pathway is their addition across unsaturated carbon-carbon bonds (alkenes and alkynes), which is the basis of the thiol-ene and thiol-yne reactions fiveable.mewikipedia.orgdundee.ac.uk. These reactions are radical chain processes that are widely used in polymer chemistry and organic synthesis wikipedia.orgdundee.ac.uk. Another common fate for thiyl radicals is recombination, where two radicals combine to form a disulfide (RS-SR) wikipedia.org.

| Bond | Typical BDE (kJ/mol) | Implication |

|---|---|---|

| R-SH | ~365 | Relatively weak; facilitates easy formation of thiyl radicals dundee.ac.uk. |

| sp3 C-H | ~410-420 | Stronger than S-H, allowing for selective H-abstraction from thiols. |

| O-H (in Alcohols) | ~430-440 | Significantly stronger than S-H, making thiols better H-atom donors. |

| S-S (in Disulfides) | ~250-270 | Weaker than the S-H bond; disulfides can also be radical precursors. |

Analysis of Thiol Oxidation Products (e.g., Sulfenic, Sulfinic, Sulfonic Acids) in Non-Biological Contexts

In the presence of oxidants, thiols undergo a series of oxidation reactions at the sulfur atom, leading to progressively higher oxidation states. This process is distinct from the formation of disulfides. The primary oxidation pathway proceeds through three main species: sulfenic acids, sulfinic acids, and sulfonic acids researchgate.netacs.orgresearchgate.net.

Thiol (RSH) to Sulfenic Acid (RSOH): The initial oxidation step, often involving oxidants like hydrogen peroxide, converts the thiol to a sulfenic acid researchgate.netacs.orgresearchgate.netnih.gov. Sulfenic acids are generally unstable and highly reactive intermediates researchgate.netnih.gov. Their transient nature makes direct detection challenging, often requiring specialized techniques or chemical trapping agents nih.gov.

Sulfenic Acid (RSOH) to Sulfinic Acid (RSO₂H): The sulfenic acid intermediate can be further oxidized to the more stable sulfinic acid researchgate.netacs.orgresearchgate.netnih.govnih.gov. This step represents a higher oxidation state of sulfur.

Sulfinic Acid (RSO₂H) to Sulfonic Acid (RSO₃H): The final stage of this oxidation pathway is the conversion of the sulfinic acid to a sulfonic acid researchgate.netacs.orgresearchgate.netnih.govnih.gov. Sulfonic acids are typically very stable, highly acidic compounds. This final oxidation is generally considered irreversible under non-biological conditions nih.gov.

The analysis of these oxidation products in a chemical context relies on various analytical techniques. Mass spectrometry is a powerful tool for detecting the mass shifts associated with the addition of oxygen atoms (+16 amu for sulfenic acid, +32 for sulfinic, +48 for sulfonic) nih.gov. For stable intermediates or products, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using nuclei like 19F in specially designed molecules, can be used to monitor the reaction kinetics and identify the different oxidized species researchgate.net.

Spectroscopic and Microscopic Characterization of Hexadecane 2 Thiol Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques are indispensable for probing the molecular structure, conformation, and orientation of alkanethiol monolayers.

FTIR-ERS is a powerful non-destructive technique used to determine the conformational order of alkyl chains in SAMs. The frequencies of the methylene (CH₂) symmetric (νs) and asymmetric (νas) stretching modes are particularly sensitive to the packing density and the presence of gauche defects. In highly ordered, all-trans alkyl chains, these peaks are typically found at lower frequencies compared to disordered, liquid-like chains.

For well-ordered n-hexadecanethiol monolayers on gold, the CH₂ asymmetric and symmetric stretching frequencies are consistently reported near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. These values indicate a high degree of conformational order and a crystalline-like packing of the alkyl chains. acs.org

Expected Characteristics for Hexadecane-2-thiol: The presence of a methyl group on the second carbon, adjacent to the sulfur headgroup, would introduce significant steric hindrance. This would prevent the close, crystalline-like packing characteristic of n-hexadecanethiol. Consequently, a monolayer of this compound is expected to be more disordered, containing a higher population of gauche conformations. This would be reflected in the FTIR-ERS spectrum as a shift of the νas(CH₂) and νs(CH₂) peaks to higher wavenumbers, likely approaching values seen in liquid alkanes (approx. 2924 cm⁻¹ and 2854 cm⁻¹, respectively).

| Vibrational Mode | Typical Wavenumber (n-Hexadecanethiol SAM on Au) | Expected Wavenumber (this compound SAM on Au) | Interpretation |

| Methylene Asymmetric Stretch (νas(CH₂)) | ~2918 cm⁻¹ | > 2920 cm⁻¹ | Shift indicates increased conformational disorder (gauche defects). |

| Methylene Symmetric Stretch (νs(CH₂)) | ~2850 cm⁻¹ | > 2852 cm⁻¹ | Shift indicates less dense packing and more liquid-like chains. |

| Methyl Asymmetric Stretch (νas(CH₃)) | ~2964 cm⁻¹ | ~2964 cm⁻¹ | Less sensitive to packing, but intensity may vary. |

| Methyl Symmetric Stretch (νs(CH₃)) | ~2878 cm⁻¹ | ~2878 cm⁻¹ | Less sensitive to packing, but intensity may vary. |

This table presents data for n-hexadecanethiol and scientifically reasoned expectations for this compound.

Raman spectroscopy is highly complementary to FTIR, offering excellent sensitivity to C-S and C-C skeletal bonds, which are crucial for understanding monolayer formation and structure. It is particularly useful for in situ monitoring because of its low sensitivity to water, allowing reactions to be followed in real-time. amanote.com The C-S stretching region (600–750 cm⁻¹) can differentiate between trans and gauche conformations around the C-S bond, providing direct evidence of molecular packing at the substrate interface. scispace.com

In studies of n-alkanethiols, the disappearance of the S-H stretching band (around 2570 cm⁻¹) is a clear indicator of chemisorption onto a metal surface like gold. Furthermore, the analysis of low-frequency longitudinal acoustic modes (LAMs), or "accordion" modes, provides information about the all-trans length of the alkyl chains. acs.org

Expected Characteristics for this compound: For monitoring the formation of a this compound monolayer, Raman spectroscopy would track the diminishing intensity of the S-H stretching vibration. Due to the steric hindrance from the adjacent methyl group, the C-S stretching region would likely show a higher prevalence of gauche conformer peaks compared to the predominantly trans signal seen for n-hexadecanethiol. scispace.com This would provide direct evidence of a less ordered binding configuration at the surface.

| Raman Band | Typical Wavenumber (n-Alkanethiols) | Interpretation and Application |

| S-H Stretch | ~2570 cm⁻¹ | Disappears upon covalent bond formation with the substrate (e.g., gold). Used to monitor reaction completion. |

| C-S Stretch (trans) | ~700-735 cm⁻¹ | Indicates a straight, ordered conformation near the sulfur headgroup. scispace.com |

| C-S Stretch (gauche) | ~630-665 cm⁻¹ | Indicates a bent, disordered conformation near the sulfur headgroup. scispace.com |

| C-H Stretches | 2800-3000 cm⁻¹ | Provides information on chain packing and order, complementary to FTIR. |

SFG is a surface-specific, second-order nonlinear optical technique that provides vibrational spectra exclusively from interfaces. uh.edu Because the technique requires a lack of inversion symmetry, it does not generate signals from bulk media, making it ideal for studying the orientation of molecules at a surface without interference from the substrate or overlying medium. rsc.org By analyzing the polarization of the incoming and outgoing beams, the average orientation of specific molecular groups, such as the terminal methyl (CH₃) group of an alkanethiol, can be determined.

For n-hexadecanethiol SAMs, SFG spectra are typically dominated by a strong methyl symmetric stretch (r⁺) and a weaker methyl asymmetric stretch (r⁻). The relative intensities of these peaks are used to calculate the tilt angle of the terminal group, providing a precise picture of the monolayer's outermost surface structure. uh.edu

Expected Characteristics for this compound: A monolayer of this compound would present a significantly more disordered interface to the environment. The steric crowding near the substrate would propagate disorder along the chain, leading to a wider distribution of orientations for the terminal methyl groups. This would result in a lower SFG signal intensity and a change in the relative peak intensities, indicating a less defined average orientation and a more "liquid-like" surface compared to the quasi-crystalline surface of an n-hexadecanethiol SAM.

Surface-Sensitive Optical and Electronic Techniques

These techniques provide quantitative data on the macroscopic properties of the monolayer, such as thickness, density, and adsorption behavior, which are governed by the microscopic molecular arrangement.

SPR is a real-time, label-free optical technique that measures changes in the refractive index at the interface of a thin metal film (usually gold) and a dielectric medium. It is exceptionally sensitive to the adsorption of molecules onto the metal surface. By monitoring the change in the SPR angle or resonance wavelength over time, the kinetics of monolayer formation can be determined with high precision.

The self-assembly of long-chain n-alkanethiols like n-hexadecanethiol on gold has been shown to follow a two-step kinetic model. cdnsciencepub.com This involves a very rapid initial adsorption step, achieving approximately 80% surface coverage, followed by a much slower reorganization and ordering step where molecules arrange into a densely packed, ordered monolayer. cdnsciencepub.com

Expected Characteristics for this compound: The adsorption kinetics of this compound would differ significantly. The initial, rapid adsorption phase would likely still occur. However, the second, slow reorganization step would be largely absent or fundamentally altered. The steric hindrance of the methyl group at the 2-position would prevent the molecules from achieving a close-packed, ordered structure. Therefore, the SPR signal would likely plateau quickly after the initial adsorption phase, with minimal change over longer timescales, indicating the formation of a permanently disordered and less dense monolayer.

| Kinetic Step | n-Hexadecanethiol | Expected Behavior for this compound |

| Step 1: Initial Adsorption | Fast; achieves ~80% coverage in minutes. cdnsciencepub.com | Fast; likely achieves a lower maximum coverage due to larger molecular footprint. |

| Step 2: Reorganization | Slow; occurs over hours as chains order and pack densely. cdnsciencepub.com | Minimal to non-existent; steric hindrance prevents significant ordering. |

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. From this change, the thickness and refractive index of a thin film on the surface can be accurately calculated. It is a standard method for verifying the formation and quality of alkanethiol SAMs.

A well-formed monolayer of n-hexadecanethiol on gold, composed of all-trans chains tilted at approximately 30° from the surface normal, has a widely reported ellipsometric thickness of 19–21 Å. harvard.eduharvard.edu This thickness is consistent with the extended length of the molecule in a tilted orientation.

Expected Characteristics for this compound: Due to the inherent disorder and inability to form a densely packed, upright structure, a monolayer of this compound would be significantly thinner. The increased number of gauche defects and the greater average tilt angle of the alkyl chains, forced by the bulky headgroup region, would lead to a more collapsed structure on the surface. The expected ellipsometric thickness would therefore be substantially lower than that of its linear isomer, likely in the range of 10–15 Å, reflecting a more liquid-like and less organized film. dtic.mil

| Parameter | n-Hexadecanethiol SAM on Au | Expected Value for this compound SAM on Au | Reason for Difference |

| Ellipsometric Thickness | 19–21 Å harvard.edu | 10–15 Å | Increased chain tilt and gauche defects due to steric hindrance lead to a less extended, thinner film. |

| Refractive Index | ~1.45 | Likely similar, but may be slightly lower | Reflects the optical density of the organic film. |

Second Harmonic Generation (SHG) Spectroscopy for Interfacial Adsorption and Orientation

Second Harmonic Generation (SHG) is a surface-specific nonlinear optical technique used to probe molecules at interfaces. The SHG signal is generated only from regions where inversion symmetry is broken, such as the interface between a substrate and a this compound monolayer. This technique is highly sensitive to the adsorption, orientation, and ordering of molecules at the interface.

In the context of this compound, SHG can be employed to monitor the formation of self-assembled monolayers (SAMs) on various substrates in real-time. The intensity of the SHG signal is dependent on the surface concentration and the average orientation of the adsorbed molecules. As this compound molecules adsorb onto a surface, the SHG intensity changes, providing kinetic data on the adsorption process.

Furthermore, by analyzing the polarization of the incoming and outgoing light, information about the average molecular orientation can be deduced. For a this compound monolayer, this allows for the determination of the tilt angle of the alkyl chains with respect to the surface normal. Research on similar long-chain alkanes at liquid interfaces has demonstrated SHG's sensitivity to molecular orientation and the influence of factors like pH and ionic strength on the interfacial structure. rsc.orgresearchgate.net While specific SHG studies on this compound are not prevalent, the principles derived from studies on hexadecane (B31444) and other long-chain thiols are directly applicable. researchgate.net The technique can distinguish between ordered and disordered phases of the monolayer and detect changes in conformation.

Table 1: Application of SHG in this compound Monolayer Analysis

| Parameter Measured | Information Obtained | Significance |

| SHG Intensity vs. Time | Adsorption kinetics | Provides rates of monolayer formation. |

| Polarization-dependent SHG | Average molecular tilt angle | Elucidates the packing and order of the alkyl chains. |

| SHG Intensity vs. Surface Coverage | Adsorption isotherm | Characterizes the thermodynamics of the adsorption process. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Binding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a surface. researchgate.net It is an indispensable tool for confirming the formation and quality of this compound SAMs on substrates like gold, silver, or ruthenium.

When a this compound monolayer is formed on a gold surface, for instance, the thiol group (-SH) loses its hydrogen atom and forms a covalent bond with the gold, resulting in a thiolate species (Au-S-R). XPS can verify this by analyzing the core level spectra of the constituent elements.

The S 2p spectrum is particularly diagnostic. A single S 2p doublet with the 2p3/2 component at a binding energy of approximately 162 eV is characteristic of a thiolate species covalently bonded to the metal surface. researchgate.netresearchgate.net The presence of other peaks at higher binding energies (e.g., ~163-164 eV) would indicate the presence of unbound, physisorbed thiol or oxidized sulfur species like sulfonates, suggesting an incomplete or aged monolayer. researchgate.nettdl.org The C 1s spectrum shows a primary peak around 285 eV, corresponding to the hydrocarbon backbone. The attenuation of the substrate signal (e.g., Au 4f) after monolayer formation can be used to estimate the thickness of the this compound layer.

Table 2: Typical XPS Binding Energies for a this compound Monolayer on Gold

| Core Level | Expected Binding Energy (eV) | Chemical State Assignment |

| S 2p₃/₂ | ~162.0 | Gold-thiolate bond (Au-S-R) |

| S 2p₃/₂ | ~163.5 | Unbound thiol (-SH) |

| C 1s | ~285.0 | C-C/C-H in alkyl chain |

| Au 4f₇/₂ | ~84.0 | Metallic Gold (Substrate) |

Note: Binding energies can vary slightly depending on the instrument calibration and substrate.

Secondary Ion Mass Spectrometry (SIMS) for Spatial Mapping of Monolayer Patterns

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. Time-of-Flight SIMS (ToF-SIMS) is particularly well-suited for the analysis of organic monolayers like this compound because its high mass resolution and low primary ion dose allow for the detection of large molecular fragments with minimal damage. mdpi.com

For a this compound monolayer on a substrate such as gold, ToF-SIMS can provide a detailed chemical fingerprint. The mass spectrum would show characteristic fragments of the molecule, including ions representing the alkyl chain (CₓHᵧ⁺) and, crucially, fragments containing the sulfur and the substrate atom (e.g., AuS⁻, AuSC₁₆H₃₃⁺). The detection of these parent and fragment ions confirms the presence and chemical integrity of the monolayer.